2-cyclohexyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide
Description
The compound 2-cyclohexyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a structurally complex molecule featuring a piperidine core substituted with an acetamide group at the 4-position. The piperidine nitrogen is further functionalized with a 1,2,3-triazole ring linked to an o-tolyl (2-methylphenyl) moiety and a cyclohexyl group via an acetyl spacer.
The compound’s synthesis likely involves multi-step reactions, including Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and amidation reactions using coupling agents like HATU (as seen in analogous syntheses) .
Propriétés
IUPAC Name |
2-cyclohexyl-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-17-7-5-6-10-21(17)28-16-20(25-26-28)23(30)27-13-11-19(12-14-27)24-22(29)15-18-8-3-2-4-9-18/h5-7,10,16,18-19H,2-4,8-9,11-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEAZJPXUSUTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : Key starting materials include cyclohexylamine, o-tolyl azide, and 4-piperidone.
Reaction Steps: : The synthesis typically involves a multi-step process:
Cyclohexylamine reacts with 4-piperidone under reductive amination to form the cyclohexylpiperidine intermediate.
Meanwhile, o-tolyl azide and alkyne undergo a Cu-catalyzed azide-alkyne cycloaddition to form the triazole ring.
The final step involves coupling the triazole with the cyclohexylpiperidine through an acylation reaction.
Reaction Conditions: : Reactions typically require solvents like dichloromethane or toluene and catalysts like copper(I) bromide for cycloaddition.
Industrial Production Methods
Scaling up involves using flow reactors for continuous synthesis, ensuring a consistent supply of reagents and maintaining optimal temperature and pressure conditions to maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Subject to oxidation reactions, especially the piperidinyl group, forming N-oxides under oxidizing agents like hydrogen peroxide.
Reduction: : The compound can undergo reduction reactions, especially at the triazole ring.
Substitution: : The aromatic ring allows for electrophilic substitution reactions, enabling further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, nitro compounds under acidic or basic conditions.
Major Products
The primary products of these reactions include various functionalized derivatives, which can be used to study the compound's structure-activity relationships.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives as inhibitors of polo-like kinase 1 (Plk1), a protein implicated in cancer cell proliferation. The compound under consideration has been evaluated for its ability to inhibit Plk1, which is often deregulated in various cancers. Inhibitors targeting the polo-box domain of Plk1 have shown promise in preclinical models, suggesting that derivatives like 2-cyclohexyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide may serve as effective anticancer agents by disrupting mitotic processes .
Antibacterial Properties
The compound has also been investigated for its antibacterial activity. Triazole derivatives have been noted for their effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structural diversity provided by the triazole and piperidine components enhances the compound's potential as a lead structure for developing novel antibacterial agents. Studies indicate that modifications to the triazole ring can significantly impact antibacterial efficacy .
Neuropharmacological Effects
The piperidine component of the compound suggests potential neuropharmacological applications. Compounds containing piperidine rings have been associated with various central nervous system effects, including analgesic and anxiolytic properties. Research is ongoing to evaluate how modifications to this structure influence neuroactivity and receptor interactions, particularly regarding serotonin and dopamine pathways.
Case Studies
Mécanisme D'action
The compound primarily exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Binds to G-protein coupled receptors (GPCRs) and ion channels.
Pathways Involved: : Influences signaling pathways like cAMP and calcium influx, modulating cellular responses.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues from the Ugi-Azide Reaction ()
The compound 1-(1-{1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (9o) shares a piperidine-acetamide backbone but differs in substituents:
- Triazole vs. Tetrazole : The target compound’s 1,2,3-triazole may confer greater metabolic stability compared to the tetrazole in 9o, as triazoles are less prone to hydrolysis .
- Substituent Effects : The o-tolyl group in the target compound enhances lipophilicity (logP ≈ 4.2, estimated) compared to 9o’s thiophene and benzodioxin moieties (logP ≈ 3.5). This could influence blood-brain barrier permeability .
Fentanyl Analogues (–7)
Fentanyl derivatives, such as methoxyacetylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) and cyclopropylfentanyl , share the piperidin-4-yl acetamide scaffold but prioritize opioid receptor binding through:
- N-Substituents : Fentanyl analogs use phenyl or cyclopropyl groups, whereas the target compound’s o-tolyl-triazole may reduce μ-opioid receptor affinity but introduce selectivity for δ- or κ-subtypes .
Kinase Inhibitors ()
N-(1-(5-[2-(difluoromethyl)-1H-1,3-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)acetamide (54) highlights the versatility of piperidin-4-yl acetamide in kinase-targeted drug design:
- Heterocyclic Diversity : Compound 54 uses pyrazolo-pyrimidine and benzimidazole moieties for kinase inhibition, while the target compound’s triazole may engage in hydrogen bonding with ATP-binding pockets .
- Synthetic Routes : Both compounds employ HATU-mediated amidation, suggesting scalable synthesis for structure-activity relationship (SAR) studies .
Key Research Findings and Hypotheses
Metabolic Stability : The 1,2,3-triazole in the target compound likely offers superior stability over tetrazoles (as in 9o) and ester-containing fentanyl analogs, reducing first-pass metabolism .
Selectivity: The o-tolyl group may steer activity away from opioid receptors (unlike fentanyl analogs) toward non-CNS targets, such as inflammatory enzymes or kinases .
Synthetic Feasibility : Analogous methods in and suggest viable large-scale production using HATU/TEA-mediated coupling and CuAAC .
Activité Biologique
2-cyclohexyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a synthetic compound featuring a complex molecular structure that includes a cyclohexyl ring, a piperidinyl group, and a triazole moiety. This compound has garnered attention for its potential applications in medicinal chemistry due to its unique structural characteristics, which may enhance biological activity and selectivity in various biological systems.
Structural Significance
The presence of the triazole ring in this compound is particularly noteworthy. Triazoles are known for their diverse pharmacological activities, including antimicrobial and anticancer properties. The ability of triazoles to form hydrogen bonds and engage in π-stacking interactions with biological macromolecules suggests that derivatives like this compound could exhibit significant bioactivity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Reagents : Common reagents include dichloromethane or toluene as solvents and copper(I) bromide as a catalyst for effective cycloaddition reactions.
- Procedure : The synthesis generally follows a multi-step process that incorporates the cyclization of the triazole moiety with the piperidine derivative, followed by acylation to form the final product.
Pharmacodynamics
Preliminary studies indicate that this compound may interact favorably with specific enzymes or receptors. This interaction could enhance its therapeutic potential. However, detailed pharmacodynamic studies are still required to elucidate these interactions fully.
Case Studies and Research Findings
While comprehensive clinical data on this compound remains limited, several studies on structurally similar compounds provide insights into potential biological activities:
- Antimicrobial Activity : Research has shown that triazole derivatives can exhibit significant antimicrobial properties. For instance, compounds with similar structural features have demonstrated effectiveness against various bacterial strains. In vitro evaluations indicated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Compounds containing triazole rings have been associated with anticancer activity through various mechanisms, including apoptosis induction in cancer cells. Studies suggest that modifications in the triazole structure can enhance cytotoxic effects against specific cancer cell lines .
Comparative Analysis
Future Directions
Further research is necessary to explore the full spectrum of biological activities associated with this compound. Investigating its interactions with various biological targets will be crucial for understanding its pharmacological profile and optimizing its bioactivity through structural modifications.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-cyclohexyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide?
- Methodology :
- Step 1 : Coupling of the cyclohexylacetic acid moiety to the piperidin-4-amine via an amide bond using carbodiimide reagents (e.g., EDC/HOBt) under inert conditions.
- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, linking the o-tolyl group to the piperidine-carbonyl .
- Critical factors : Monitor reaction progress via HPLC for intermediates and final product purity (>95%) .
- Validation : Confirm regioselectivity of triazole formation using -NMR (characteristic peaks at δ 7.5–8.0 ppm for triazole protons) and HRMS .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Analytical workflow :
- X-ray crystallography : Use SHELXL (via SHELX suite) for single-crystal refinement. Parameters: Mo-Kα radiation (λ = 0.71073 Å), θ range 2.2–25.0°, R-factor < 0.05 .
- Spectroscopy : -NMR to verify carbonyl groups (C=O at ~170 ppm) and triazole carbons (120–140 ppm). IR for amide I/II bands (~1650 cm) .
- Data table :
| Technique | Key Peaks/Parameters | Purpose |
|---|---|---|
| -NMR | δ 1.2–1.8 (cyclohexyl), δ 4.1–4.3 (piperidine-CH) | Confirm substituent positions |
| X-ray | CCDC deposition number, R value | Validate 3D geometry |
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across structural analogs?
- Case study : Compare antimicrobial activity of this compound with analogs like N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide (MIC: 8 µg/mL vs. 32 µg/mL in S. aureus).
- Approach :
- SAR analysis : Map substituent effects (e.g., o-tolyl vs. chlorophenyl) on target binding using molecular docking (AutoDock Vina).
- Experimental validation : Repeat assays under standardized conditions (CLSI guidelines) to rule out protocol variability .
- Key finding : Electron-withdrawing groups (e.g., Cl) enhance membrane penetration but reduce triazole-mediated target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
